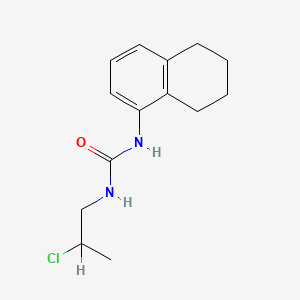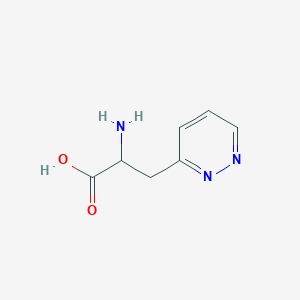
3-Pyridazinealanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinealanine is a heterocyclic organic compound that features a pyridazine ring fused with an alanine moiety. Pyridazine, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities and applications in medicinal chemistry . The incorporation of alanine, an amino acid, into the pyridazine structure potentially enhances its biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazinealanine typically involves the reaction of pyridazine derivatives with alanine or its precursors. One common method includes the condensation of pyridazine-3-carboxylic acid with alanine under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridazinealanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated pyridazine derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Pyridazine-3-carboxylic acid derivatives.
Reduction: Pyridazine alcohols or amines.
Substitution: Functionalized pyridazine derivatives with various substituents.
Applications De Recherche Scientifique
3-Pyridazinealanine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Pyridazinealanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with similar heterocyclic structure but without the alanine moiety.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
Phthalazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness of 3-Pyridazinealanine: The incorporation of the alanine moiety into the pyridazine ring enhances its biological activity and specificity. This unique structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
89853-75-8 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12) |
Clé InChI |
BGMINVIHGGTWEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


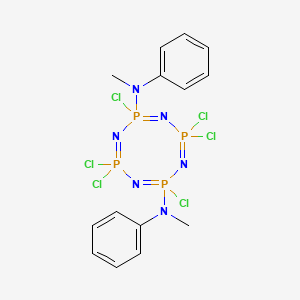
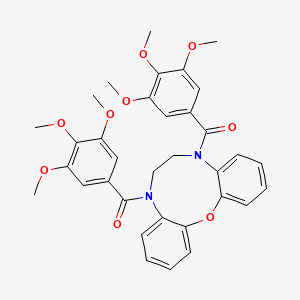
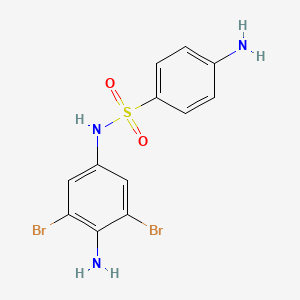
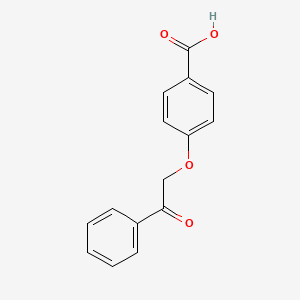

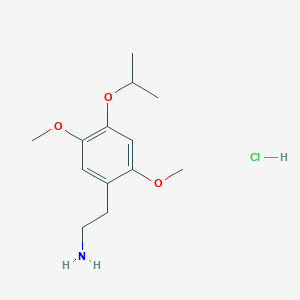

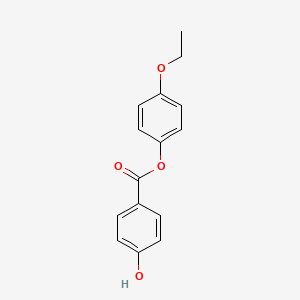
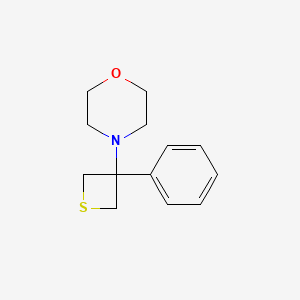
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
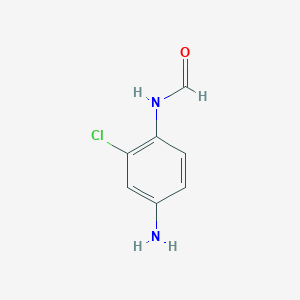
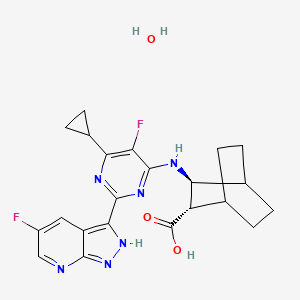
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
